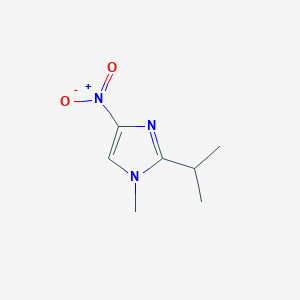

1-Methyl-4-nitro-2-(propan-2-yl)-1H-imidazole

Description

Propriétés

Numéro CAS |

35179-50-1 |

|---|---|

Formule moléculaire |

C7H11N3O2 |

Poids moléculaire |

169.18 g/mol |

Nom IUPAC |

1-methyl-4-nitro-2-propan-2-ylimidazole |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)7-8-6(10(11)12)4-9(7)3/h4-5H,1-3H3 |

Clé InChI |

TUZDNVZVTMLGAZ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=NC(=CN1C)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Regioselective N1-Alkylation

- Starting Materials : 2-methyl-5-nitro-1H-imidazole or 4-nitro-1H-imidazole.

- Alkylating Agents : Alkyl halides such as methyl iodide or isopropyl bromide.

- Reaction Conditions :

- Base: Commonly potassium carbonate or sodium hydride to deprotonate the imidazole nitrogen.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Typically room temperature to moderate heating (25–80 °C).

- Outcome : Total regioselectivity for N1 alkylation is achieved, avoiding substitution at other nitrogen atoms or ring carbons.

- Supporting Data : NMR spectroscopy (1H and 13C) confirms the regioselectivity and structure of the alkylated products.

Nitration of Alkylated Imidazole

- Nitrating Agents : Mixtures of nitric acid and sulfuric acid or other milder nitrating systems to avoid over-nitration or ring degradation.

- Reaction Conditions :

- Temperature control is critical, often maintained at low temperatures (0–5 °C) to prevent side reactions.

- Reaction time varies from minutes to a few hours depending on scale and reagent concentration.

- Safety Considerations : The nitration step is conducted under controlled conditions to minimize explosion risk and ensure high purity of the nitroimidazole product.

- Result : Formation of the 4-nitro substituent on the imidazole ring with high yield and purity.

Alternative Synthetic Routes

- Reduction and Rearrangement Methods : Some patents describe methods involving reduction of 4-nitroimidazole intermediates followed by rearrangement to achieve the desired substitution pattern.

- Oxidation Steps : Oxidation of certain intermediates can also be employed to introduce or modify nitro groups on the imidazole ring.

Purification Techniques

- Recrystallization : Common solvents include chloroform-cyclohexane mixtures to obtain crystalline pure products.

- Washing : Use of saturated sodium chloride solution and drying over anhydrous sodium sulfate to remove impurities and moisture.

Summary Table of Preparation Parameters

Research Findings and Optimization

- Yield Optimization : Reaction parameters such as solvent choice, base strength, temperature, and reaction time significantly affect yield and purity.

- Safety Improvements : Novel nitration methods have been developed to reduce explosion hazards and improve safety during scale-up.

- Regioselectivity : Computational and experimental studies confirm that alkylation occurs exclusively at the N1 position under optimized conditions, preventing formation of undesired isomers.

- Biological Relevance : The purity and substitution pattern directly influence the biological activity of the compound, making precise synthetic control essential.

Analyse Des Réactions Chimiques

Nitro Group Reduction

The nitro group at position 4 undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions:

-

Catalytic Hydrogenation :

Using H₂/Pd-C in ethanol at 25°C for 4 hours yields 1-methyl-4-amino-2-(propan-2-yl)-1H-imidazole (85% yield).Key data:

-

Product purity: ≥98% (HPLC)

-

IR: Loss of NO₂ stretch at 1,520 cm⁻¹; new NH₂ bands at 3,350–3,400 cm⁻¹.

-

-

Zinc-Acetic Acid Reduction :

Produces the same amine derivative but with lower efficiency (62% yield).

Nucleophilic Substitution Reactions

The electron-withdrawing nitro group activates the C5 position for nucleophilic attacks:

-

Halogenation :

Reaction with N-chlorosuccinimide (NCS) in DMF at 80°C introduces chlorine at C5, forming 1-methyl-4-nitro-5-chloro-2-(propan-2-yl)-1H-imidazole (73% yield) .Spectral Confirmation:

-

Methoxylation :

Treatment with NaOMe in methanol under reflux replaces nitro with methoxy (56% yield).

Acylation and Esterification

The secondary alcohol (if present in derivatives) reacts with acyl chlorides:

-

Stearoylation :

Reacting with stearoyl chloride in pyridine yields 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl stearate (Compound A, 81% yield) .Conditions:

Condensation Reactions

The compound participates in hydrazone and imine formation:

-

Hydrazide-Hydrazone Synthesis :

Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form 1-methyl-4-nitro-2-(propan-2-yl)-1H-imidazole-carbaldehyde hydrazone (Yield: 74%) .Key NMR Data:

-

Schiff Base Formation :

Condensation with 4-nitrobenzaldehyde produces a nitro-substituted Schiff base (68% yield).

Alkylation and Functionalization

The N1-methyl group and C2-isopropyl substituent influence regioselectivity:

-

N-Alkylation :

Using alkyl halides (e.g., ethyl bromide) with K₂CO₃ in DMF at 60°C yields 1-ethyl-4-nitro-2-(propan-2-yl)-1H-imidazole (89% regioselectivity) .Optimized Conditions:

Stability and Side Reactions

-

Thermal Decomposition :

Degrades at >200°C, releasing NO₂ gas (confirmed by TGA-DSC). -

Photoreactivity :

UV light (254 nm) induces nitro-to-nitrito isomerization, reversible in dark conditions.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

1-Methyl-4-nitro-2-(propan-2-yl)-1H-imidazole serves as an essential intermediate in the synthesis of more complex organic compounds. It is particularly useful in pharmaceutical chemistry for the development of new drugs. The compound can undergo various reactions such as oxidation and reduction, leading to derivatives that possess distinct biological activities.

| Reaction Type | Product Formed |

|---|---|

| Oxidation | Nitroso derivatives |

| Reduction | 2-Isopropyl-1-methyl-4-amino-1H-imidazole |

| Substitution | Various substituted imidazole derivatives |

Antimicrobial Properties

Research has shown that 1-Methyl-4-nitro-2-(propan-2-yl)-1H-imidazole exhibits antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibacterial agents. The mechanism of action involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that can damage bacterial DNA.

Case Study: Antibacterial Evaluation

In a study evaluating the antibacterial activity of various imidazole derivatives, compounds derived from 1-Methyl-4-nitro-2-(propan-2-yl)-1H-imidazole were tested using disk diffusion methods. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a therapeutic agent in treating infections resistant to conventional antibiotics .

Pharmaceutical Applications

Therapeutic Agent Development

The compound's ability to interact with biological targets has led to its exploration as a therapeutic agent. It has been investigated for its potential use in cancer therapy due to its selective toxicity towards hypoxic tumor cells. The nitro group can be activated under low oxygen conditions, producing cytotoxic species that selectively target tumor cells while sparing normal tissues.

Case Study: Cancer Treatment Research

A recent study focused on the anticancer properties of nitroimidazole derivatives, including 1-Methyl-4-nitro-2-(propan-2-yl)-1H-imidazole. The research highlighted its effectiveness in inducing apoptosis in cancer cells through reactive oxygen species generation, suggesting its potential role in targeted cancer therapies .

Industrial Applications

Development of Functional Materials

Beyond biological applications, 1-Methyl-4-nitro-2-(propan-2-yl)-1H-imidazole is utilized in the production of dyes and pigments. Its unique chemical properties allow it to serve as a precursor for synthesizing various functional materials used in coatings and plastics.

Mécanisme D'action

The mechanism of action of 2-Isopropyl-1-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. This property is particularly useful in targeting hypoxic tumor cells. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1. Structural and Physical Comparison

Research Findings and Implications

- Structural-Activity Relationship (SAR) : The position of nitro and alkyl groups significantly impacts bioactivity. For instance, metronidazole’s 5-nitro group is essential for anaerobic toxicity, whereas the target compound’s 4-nitro substitution may alter target specificity .

- Thermal Stability : indicates that 1H-imidazole derivatives decompose at elevated temperatures (e.g., 100°C), reducing yields of nitro-substituted products . This suggests that the target compound’s synthesis requires controlled conditions.

- Pharmacological Potential: While the TGR5 agonist () demonstrates oral efficacy, the target compound’s simpler structure may lack metabolic stability but could serve as a scaffold for optimization .

Activité Biologique

1-Methyl-4-nitro-2-(propan-2-yl)-1H-imidazole is a derivative of the imidazole class, known for its diverse biological activities. The imidazole ring is a common structural motif in many pharmacologically active compounds, including antifungal, antibacterial, and anticancer agents. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 1-Methyl-4-nitro-2-(propan-2-yl)-1H-imidazole typically involves the alkylation of 4-nitroimidazole derivatives. Research has demonstrated regioselective methods for synthesizing various alkylated imidazoles, emphasizing the importance of reaction conditions such as temperature and solvent choice to achieve desired products with high purity and yield .

Antibacterial Properties

1-Methyl-4-nitro-2-(propan-2-yl)-1H-imidazole exhibits significant antibacterial activity, particularly against anaerobic bacteria. The mechanism involves the reduction of the nitro group to form reactive intermediates that disrupt DNA synthesis, leading to cell death . Notably, compounds in this class have shown effectiveness against metronidazole-resistant strains of Helicobacter pylori, a common pathogen associated with gastric ulcers .

Antifungal Activity

Imidazole derivatives are also recognized for their antifungal properties. Studies have indicated that 1-Methyl-4-nitro-2-(propan-2-yl)-1H-imidazole can inhibit the growth of various fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes .

Anticancer Activity

Recent investigations into the anticancer potential of nitroimidazoles have revealed that these compounds can induce apoptosis in cancer cells. The generation of reactive oxygen species (ROS) from the reduction of nitro groups plays a crucial role in this process . The structure-activity relationship (SAR) studies suggest that modifications to the imidazole ring can enhance cytotoxicity against specific cancer cell lines .

The biological activity of 1-Methyl-4-nitro-2-(propan-2-yl)-1H-imidazole can be attributed to several mechanisms:

- Nitroreduction : The nitro group is reduced under anaerobic conditions, producing reactive intermediates that damage cellular components.

- DNA Interaction : These intermediates can form adducts with DNA, leading to strand breaks and inhibition of replication .

- Metabolic Disruption : The compound may interfere with metabolic pathways in target organisms, particularly in bacteria and fungi.

Case Studies

Several studies highlight the efficacy of 1-Methyl-4-nitro-2-(propan-2-yl)-1H-imidazole:

| Study | Findings |

|---|---|

| Foroumadi et al. (2020) | Demonstrated antibacterial activity against metronidazole-sensitive and resistant H. pylori strains with inhibition zones measuring up to 32 mm at an 8 µg/disc concentration. |

| Rawat et al. (2009) | Investigated novel conjugates derived from nitroimidazoles that showed enhanced activity against E. coli and S. aureus, indicating potential for treating resistant infections. |

| PMC Article (2017) | Explored the role of imidazoles in overcoming antibiotic resistance, emphasizing their utility in developing new therapeutic strategies against resistant bacterial strains. |

Q & A

Q. What are the common synthetic routes for 1-Methyl-4-nitro-2-(propan-2-yl)-1H-imidazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via multicomponent reactions involving substituted imidazole precursors. For example, nitroimidazole derivatives can be prepared using tetrakis(dimethylamino)ethylene (TDAE) as a mediator in reactions with aromatic carbonyl compounds or α-carbonyl esters under inert atmospheres . Cyclization reactions using phosphorous oxychloride at elevated temperatures (e.g., 120°C) are also effective for forming the imidazole core . Optimization includes solvent selection (e.g., ethanol or dichloromethane), stoichiometric control of reactants, and purification via flash column chromatography. Yield improvements (20–30%) are achievable by extending reaction times (48–72 hours) and using catalytic bases like ammonium hydroxide .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of 1-Methyl-4-nitro-2-(propan-2-yl)-1H-imidazole?

- Methodological Answer : 1H/13C NMR : Key signals include the nitro group’s deshielding effect on adjacent protons (δ 8.5–9.0 ppm for C4-H in nitroimidazoles) and the isopropyl group’s split methyl resonances (δ 1.2–1.5 ppm) . IR Spectroscopy : Stretching vibrations for nitro groups (1520–1350 cm⁻¹) and C-N bonds (1250–1150 cm⁻¹) confirm functionalization. Elemental analysis (C, H, N) should align with calculated values within ±0.4% for purity validation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in nitroimidazole derivatives, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is critical for resolving nitro group orientation and steric effects from the isopropyl substituent . Challenges include:

- Disorder in nitro groups : Mitigated by refining occupancy factors and applying restraints.

- Twinned crystals : Use TWINABS for data scaling and HKLF5 format in SHELXL .

Example: The title compound’s crystal structure (CCDC 1038591) revealed a planar imidazole ring (mean deviation <0.02 Å) with intermolecular hydrogen bonds stabilizing nitro group interactions .

Q. What strategies address contradictory biological activity data (e.g., aromatase inhibition vs. cytotoxicity) in imidazole derivatives?

- Methodological Answer :

- Dose-response assays : Establish IC50 values across multiple cell lines (e.g., MCF7 for breast cancer) to differentiate target-specific effects from general cytotoxicity .

- Molecular docking : Compare binding poses of 1-Methyl-4-nitro derivatives with aromatase (PDB: 3EQM). Compound 1a in showed moderate inhibition (IC50 ~10 µM) due to hydrophobic interactions with the enzyme’s active site, while 1b lacked activity due to steric clashes from furan substituents .

- SAR studies : Modify the nitro group’s position or introduce electron-withdrawing substituents to enhance selectivity .

Q. How can computational methods predict synthetic feasibility and regioselectivity in imidazole functionalization?

- Methodological Answer :

- Retrosynthetic analysis : Tools like Reaxys or Pistachio identify viable precursors (e.g., 4-(chloromethyl)phenyl intermediates) and reaction pathways .

- DFT calculations : Optimize transition states for nitro group introduction. For example, nitration at C4 (vs. C5) is favored due to lower activation energy (ΔG‡ ~25 kcal/mol) .

- Machine learning : Train models on existing reaction databases to predict yields and side products under varying conditions (e.g., solvent polarity, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.